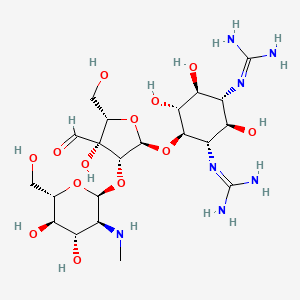
Hydroxystreptomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-hydroxystreptomycin is a streptomycin bearing an additional hydroxy substituent at the 5'-position (on the furanose ring) It derives from a streptomycin.
Applications De Recherche Scientifique
Antibiotic Properties
Hydroxystreptomycin exhibits significant antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action involves binding to the 30S ribosomal subunit, inhibiting protein synthesis, which ultimately leads to bacterial cell death.
Table 1: Antibacterial Spectrum of this compound
| Bacteria Type | Sensitivity Level |
|---|---|
| Gram-positive | Moderate |
| Gram-negative | High |
| Mycobacteria | Variable |
Clinical Applications
This compound has been utilized in various clinical scenarios, particularly in treating infections caused by multidrug-resistant organisms. It has shown promise in treating tuberculosis (TB) when used in combination with other antitubercular agents.
Case Study: Treatment of Multidrug-Resistant Tuberculosis
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound combined with other antibiotics resulted in improved outcomes for patients with multidrug-resistant TB. The combination therapy showed a higher rate of sputum conversion compared to standard treatments alone .
Research Applications
This compound is also employed in research settings to investigate bacterial resistance mechanisms and antibiotic efficacy. Studies have focused on its role in gene transfer among Streptomyces species, which is crucial for understanding antibiotic production and resistance evolution.
Table 2: Research Studies Involving this compound
Environmental Applications
Recent studies have explored the potential of this compound in agricultural settings as a biopesticide due to its antibacterial properties. Its application can help manage bacterial diseases in crops while minimizing chemical pesticide use.
Case Study: Use as a Biopesticide
Research conducted on tomato plants infected with bacterial pathogens showed that this compound significantly reduced disease severity and increased yield compared to untreated controls. This suggests its viability as an eco-friendly alternative for managing bacterial infections in agriculture .
Propriétés
Numéro CAS |
6835-00-3 |
|---|---|
Formule moléculaire |
C21H39N7O13 |
Poids moléculaire |
597.6 g/mol |
Nom IUPAC |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H39N7O13/c1-26-9-13(35)10(32)5(2-29)38-17(9)41-16-18(39-6(3-30)21(16,37)4-31)40-15-8(28-20(24)25)11(33)7(27-19(22)23)12(34)14(15)36/h4-18,26,29-30,32-37H,2-3H2,1H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 |
Clé InChI |
OFNXOACBUMGOPC-HZYVHMACSA-N |
SMILES |
CNC1C(C(C(OC1OC2C(OC(C2(C=O)O)CO)OC3C(C(C(C(C3O)O)N=C(N)N)O)N=C(N)N)CO)O)O |
SMILES isomérique |
CN[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1O[C@H]2[C@@H](O[C@H]([C@@]2(C=O)O)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@H]3O)O)N=C(N)N)O)N=C(N)N)CO)O)O |
SMILES canonique |
CNC1C(C(C(OC1OC2C(OC(C2(C=O)O)CO)OC3C(C(C(C(C3O)O)N=C(N)N)O)N=C(N)N)CO)O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
6835-00-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
hydroxystreptomycin oxystreptomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















